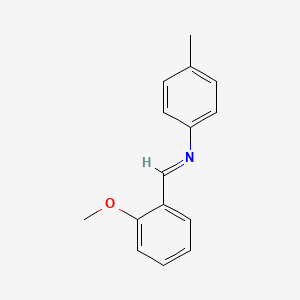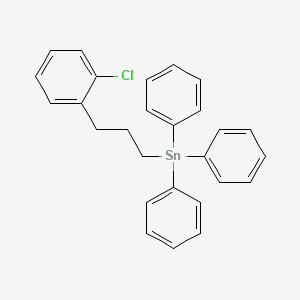
(3-(2-Chlorophenyl)propyl)triphenyltin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2-Chlorophenyl)propyl)triphenyltin: is an organotin compound with the molecular formula C27H25ClSn and a molecular weight of 503.643 g/mol . This compound is part of a class of chemicals known for their applications in various fields, including chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Chlorophenyl)propyl)triphenyltin typically involves the reaction of triphenyltin chloride with 3-(2-chlorophenyl)propyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反应分析
Types of Reactions: (3-(2-Chlorophenyl)propyl)triphenyltin can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce a wide range of organotin derivatives .
科学研究应用
Chemistry: In chemistry, (3-(2-Chlorophenyl)propyl)triphenyltin is used as a reagent in organic synthesis. It can be employed in the formation of carbon-tin bonds, which are useful intermediates in the synthesis of more complex molecules .
Biology: In biological research, organotin compounds, including this compound, are studied for their potential biological activities. These compounds have been investigated for their antifungal, antibacterial, and anticancer properties .
Medicine: While not widely used in clinical settings, the potential medicinal applications of this compound are of interest due to its biological activity. Research is ongoing to explore its efficacy and safety in various therapeutic contexts .
Industry: In industry, organotin compounds are used as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in various chemical reactions .
作用机制
The mechanism of action of (3-(2-Chlorophenyl)propyl)triphenyltin involves its interaction with cellular components. Organotin compounds are known to disrupt cellular processes by binding to proteins and enzymes, thereby inhibiting their function. The specific molecular targets and pathways involved in its action are still under investigation .
相似化合物的比较
- Triphenyltin chloride
- Triphenyltin hydroxide
- Triphenyltin acetate
Comparison: (3-(2-Chlorophenyl)propyl)triphenyltin is unique due to the presence of the 3-(2-chlorophenyl)propyl group, which imparts distinct chemical and biological properties. Compared to other triphenyltin compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .
属性
分子式 |
C27H25ClSn |
|---|---|
分子量 |
503.6 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)propyl-triphenylstannane |
InChI |
InChI=1S/C9H10Cl.3C6H5.Sn/c1-2-5-8-6-3-4-7-9(8)10;3*1-2-4-6-5-3-1;/h3-4,6-7H,1-2,5H2;3*1-5H; |
InChI 键 |
KZNFQBUKMYLGGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Sn](CCCC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




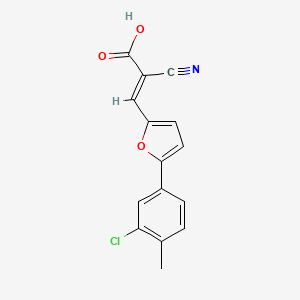
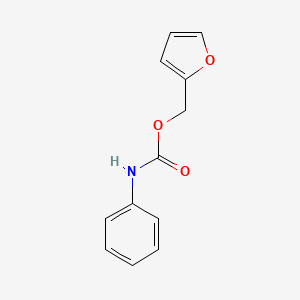
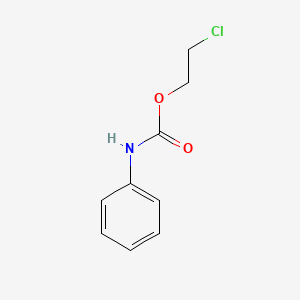
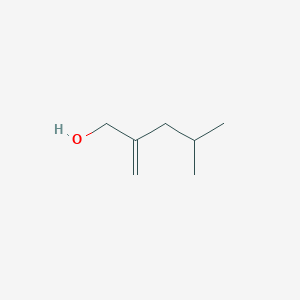

![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)


![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)

